molecular formula C19H35NO7S2 B608589 Lipoamido-PEG4-acid CAS No. 1314378-10-3

Lipoamido-PEG4-acid

Cat. No.: B608589
CAS No.: 1314378-10-3
M. Wt: 453.61
InChI Key: QJFPDZROPSGMGV-UHFFFAOYSA-N
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Description

Lipoamido-PEG4-acid is a compound that contains a lipoamide group and a terminal carboxylic acid. The lipoamide group is derived from lipoic acid, which is an essential cofactor in biological systems such as the citric acid cycle. The compound also features a polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lipoamido-PEG4-acid can be synthesized through the reaction of lipoic acid with a PEG spacer that has a terminal carboxylic acid group. The reaction typically involves the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product to achieve high purity levels, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions: Lipoamido-PEG4-acid primarily undergoes substitution reactions. The terminal carboxylic acid can react with primary amines to form amide bonds. This reaction is facilitated by coupling reagents such as EDC, DCC, or N-hydroxysuccinimide (NHS) .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the amide bond formed between the carboxylic acid of this compound and the amine group of the reacting molecule .

Mechanism of Action

Lipoamido-PEG4-acid exerts its effects through the formation of stable amide bonds with primary amines. The lipoamide group forms dative bonds with metal surfaces, enhancing the stability and functionality of the modified surfaces. The PEG spacer increases the hydrophilicity and solubility of the compound, making it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: Lipoamido-PEG4-acid stands out due to its balanced PEG spacer length, which provides an optimal combination of solubility and stability. This makes it highly versatile for use in various scientific and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFPDZROPSGMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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